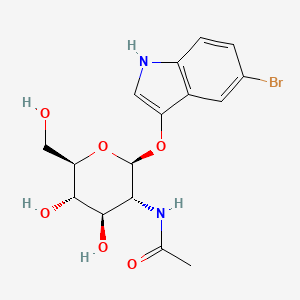

5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-indolyl N-acetyl-beta-D-glucosaminide, also known as 5-bromo-3-indolyl 2-acetamido-2-deoxy-beta-D-glucopyranoside or N-acetyl-(5-bromo-3-indolyl)-beta-D-glucosaminide, is a chemical compound with the molecular formula C16H19BrN2O6 . It is a histochemical substrate for N-Acetylglucosaminidase, which releases an insoluble blue chromophore after enzymatic action .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide consists of 16 carbon atoms, 19 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 6 oxygen atoms . The molecular weight is 415.2 .Chemical Reactions Analysis

5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is a substrate for N-Acetylglucosaminidase. When acted upon by the enzyme, it releases an insoluble blue chromophore .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is 415.2 . The compound has a molecular formula of C16H19BrN2O6 .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions

- Study of Photochemical Coupling : 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide has been studied for its role in photochemical reactions. A study investigated the photochemical reactions between 5-bromo-1,3-dimethyluracils and 3-substituted indoles, revealing the formation of new photoadducts under specific conditions (Celewicz, 1989).

Histochemical Applications

- Demonstration of N-Acetyl-β-Glucosaminidase : This compound has been used in histochemical methods to demonstrate the presence of N-acetyl-β-glucosaminidase in various tissues. A study described the synthesis and application of related compounds for histochemical purposes, demonstrating enzyme activity in tissues like the rat kidney and liver (Hayashi, 1965).

- Beta-Glucuronidase Distribution in Tissue : Another study employed a related compound, 5-bromo-4-chloroindol-3-yl-beta-D-glucopyruroniside, to detect beta-D-glucuronidase in rat tissues. This research highlighted the wide tissue distribution of the enzyme and its implications for pathological conditions (Pearson, Standen, & Esterly, 1967).

Synthesis and Characterization

- Synthesis of Hybrid Scaffolds for Anti-Diabetic Agents : 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide derivatives have been synthesized and studied for their potential as antidiabetic agents. A study focused on the creation of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, highlighting their potential in diabetes treatment (Nazir et al., 2018).

Medical Microbiology

- Evaluation in Urine Samples : In the field of medical microbiology, a study evaluated new mediums containing derivatives of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide for identifying members of the family Enterobacteriaceae in urine samples. The study found increased isolation rates for E. coli and beta-galactosidase-positive Enterobacteriaceae (Kodaka et al., 1995).

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTYWCXJODLOKJ-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)

![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)

![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)

![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)